trans-5-Dodecen-7-yne
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Overview
Description
trans-5-Dodecen-7-yne is an organic compound with the molecular formula C12H20. It is characterized by the presence of both a double bond and a triple bond within its carbon chain, making it a unique and versatile molecule in organic chemistry . The compound is also known by its IUPAC name, (E)-5-Dodecen-7-yne.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-5-Dodecen-7-yne can be achieved through various methods. One common approach involves the transmetalation of B-(E)-1-hexenylboronate ester with CuBr.SMe2 in the presence of bases such as potassium methoxide, sodium isopropoxide, and potassium tert-butoxide. This is followed by treatment with 1-bromo-1-hexyne in diethyl ether, yielding the desired product in varying yields depending on the base used .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
trans-5-Dodecen-7-yne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different saturated or unsaturated products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alkenes or alkanes.
Scientific Research Applications
trans-5-Dodecen-7-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It serves as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of trans-5-Dodecen-7-yne involves its interaction with molecular targets through its reactive double and triple bonds. These bonds can participate in various chemical reactions, leading to the formation of new compounds and intermediates. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Dodecen-7-yne (cis): This is the cis isomer of 5-Dodecen-7-yne, differing in the spatial arrangement of the double bond.
1-Dodecyne: A similar compound with a triple bond but lacking the double bond.
5-Dodecene: Contains a double bond but lacks the triple bond.
Uniqueness
trans-5-Dodecen-7-yne is unique due to the presence of both a double bond and a triple bond within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation .
Properties
CAS No. |
16336-82-6 |
---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(E)-dodec-5-en-7-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8H2,1-2H3/b11-9+ |
InChI Key |
RAWCIZOYSXHPJN-PKNBQFBNSA-N |
SMILES |
CCCCC=CC#CCCCC |
Isomeric SMILES |
CCCC/C=C/C#CCCCC |
Canonical SMILES |
CCCCC=CC#CCCCC |
Synonyms |
(E)-5-Dodecen-7-yne |
Origin of Product |
United States |
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